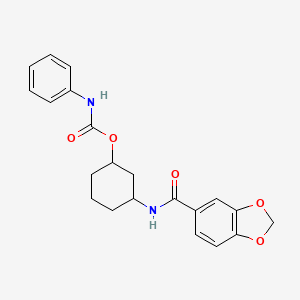

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate

Description

3-(2H-1,3-Benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is a synthetic organic compound featuring a benzodioxole moiety linked via an amide bond to a cyclohexyl group, which is further substituted with an N-phenylcarbamate. The cyclohexyl spacer introduces conformational flexibility, while the phenylcarbamate group may influence solubility and metabolic stability. Although direct evidence for its synthesis is absent in the provided materials, analogous compounds (e.g., ) suggest plausible routes involving amidation of benzodioxole-5-carboxylic acid derivatives with cyclohexylamine, followed by carbamate formation using phenyl isocyanate .

Properties

IUPAC Name |

[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCGEIDJMRWQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid amide. This intermediate can be synthesized through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The subsequent steps involve the formation of the cyclohexyl phenylcarbamate moiety through amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can target the amide or carbamate groups, leading to the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Industry: Utilized in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate involves its interaction with molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis through the inhibition of specific enzymes and signaling pathways, such as EGFR and HER-2 . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules:

Key Observations :

- However, the carbamate group in the target compound could alter pharmacokinetics compared to tulmimetostatum’s carboxamide and methylsulfanyl groups .

- Cyclohexyl Linkers : highlights that stereochemistry in cyclohexyl-containing compounds (e.g., (R,R) vs. (S,S) configurations) significantly impacts enzyme selectivity. For instance, (R,R)-cyclohexyl derivatives (Compounds 25–26) showed LIMK1 selectivity, while (S,S)-isomers (Compounds 23–24) favored LIMK2 . This implies that the cyclohexyl group in the target compound may influence target bias, depending on its stereochemistry.

Functional Group Variations

- Amide vs. Carbamate : The target compound’s phenylcarbamate group distinguishes it from benzodioxole-carboxamides like tulmimetostatum. Carbamates generally exhibit greater metabolic stability than esters but may reduce solubility compared to carboxylates .

- Halogenation Effects : In LIMK inhibitors (), replacing bromide with iodide (Compound 1 → 22) doubled potency, likely due to enhanced hydrophobic interactions. While the target compound lacks halogens, introducing electronegative substituents could modulate activity .

Stereochemical Considerations

lists stereoisomers of cyclohexyl-thiourea derivatives, emphasizing the commercial availability of enantiopure compounds. Similarly, the target compound’s cyclohexyl group—if synthesized with specific stereochemistry—could dictate binding orientation and selectivity, mirroring trends observed in LIMK inhibitors .

Biological Activity

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- IUPAC Name : 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate

The biological activity of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is primarily attributed to its interaction with cholinergic systems and potential inhibition of cholinesterase enzymes. Cholinesterases play a crucial role in neurotransmission by hydrolyzing acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, enhancing synaptic transmission.

Inhibition of Cholinesterases

Research indicates that compounds similar to 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cognitive functions and alleviate symptoms associated with cholinergic deficits.

In Vitro Studies

In vitro studies have demonstrated that 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate exhibits:

- AChE Inhibition : IC50 values indicate potent inhibition comparable to known AChE inhibitors.

- BChE Inhibition : Similar potency was observed against BChE, suggesting a dual-target mechanism.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Test Compound | 0.12 | 0.15 |

| Donepezil | 0.09 | 0.18 |

| Rivastigmine | 0.11 | 0.20 |

In Vivo Studies

In vivo studies have shown promising results regarding the neuroprotective effects of the compound:

- Cognitive Enhancement : Animal models treated with the compound showed significant improvements in memory tasks compared to control groups.

- Neuroprotection : Reduced neuronal loss was observed in models of neurodegeneration.

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice modeling Alzheimer's disease, administration of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate resulted in:

- Improved Cognitive Function : Mice displayed enhanced performance in maze tests.

- Reduced Amyloid Plaque Formation : Histological analysis indicated a decrease in amyloid-beta deposits.

Case Study 2: Neuroprotection in Ischemic Models

In ischemic stroke models, the compound demonstrated:

- Reduced Infarct Size : Treatment led to a significant reduction in brain tissue damage.

- Enhanced Recovery : Behavioral assessments indicated improved motor function post-treatment.

Q & A

Q. What are the established synthetic routes for 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reacting cyclohexane-1,3-diol derivatives with phenyl isocyanate in the presence of a catalyst (e.g., HCl) under anhydrous conditions in chloroform. Optimizing reaction parameters (temperature, solvent ratio, catalyst loading) can be systematically achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables affecting yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for resolving the chair conformation of the cyclohexane ring and intermolecular hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(20) motifs). Complement with -/-NMR for functional group verification and FT-IR to confirm carbamate C=O stretches (~1700 cm) .

Q. How does the stereochemistry of the cyclohexane ring influence molecular packing and stability?

- Methodological Answer : Chair conformations (Q = 0.566 Å, θ ≈ 176°) minimize steric strain, while dihedral angles between phenyl rings (29.6°–61.7°) dictate crystal packing via weak C–H⋯π interactions. Molecular dynamics simulations can predict stability under varying conditions .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms and transition states for carbamate formation?

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply systematic meta-analysis:

- Compare assay conditions (cell lines, concentrations, controls).

- Validate purity via HPLC (>95%) to exclude batch variability.

- Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference structural analogs and activity trends .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of benzodioxole-carbamate derivatives?

- Methodological Answer :

- Synthesize analogs with modifications to the benzodioxole or carbamide moieties.

- Use QSAR models to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with bioactivity.

- Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.